替拉帕明
描述
Tirapazamine, also known as SR-4233, is an experimental anticancer drug that is activated in hypoxic conditions . This activation is very useful as this hypoxic state is found in human solid tumors in a common phenomenon known as tumor hypoxia . Tirapazamine is solely activated in those hypoxic areas of solid tumors .
Synthesis Analysis
While specific details on the synthesis of Tirapazamine were not found in the search results, it’s worth noting that Tirapazamine and its derivatives were synthesized as described in various studies .
Molecular Structure Analysis
Tirapazamine has a molecular weight of 178.151 and a chemical formula of C7H6N4O2 . The electronic properties of Tirapazamine have been studied in vacuum, micro-hydrated from one up to three molecules of water and embedded in a continuum of water .
Chemical Reactions Analysis
Tirapazamine’s selective behavior is often directly linked to the abundance of O2 . It has been observed that Tirapazamine primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species .
Physical And Chemical Properties Analysis
Tirapazamine possesses unique optical properties: the visible red-shift of UV–Vis spectra is obtained in pH 12 and above, although these spectra remain relatively unchanged over a pH range of 4–10 . The visible absorption maximum is strongly dependent on solvent polarity .
科学研究应用
Melanoma Treatment
Field
Oncology
Application
Tirapazamine (TPZ) is used in combination with nonthermal plasma (NTP) for treating melanoma. The NTP emits a multitude of reactive oxygen species (ROS), and the effects of NTP are augmented by TPZ, which becomes a free radical only in conditions of hypoxemia, often enhanced in the tumor microenvironment .
Method
The combination therapy involves the injection of TPZ and the application of NTP to the surface of the tumor. The therapy has been tested on B16-F10 and 1205 Lu metastatic melanoma cells both in vitro and in vivo .
Results
The combination therapy showed efficacy in experiments and demonstrated safety parameters with no significant effects when applied to porcine skin .
Enhancing Anticancer Therapy
Application
Urea is introduced into TPZ derivatives to enhance anticancer therapy. TPZ, a typical hypoxia-activated prodrug (HAP), did not exhibit survival advantages in Phase III clinical trials when used in combination therapy due to insufficient hypoxia levels in patients’ tumors .
Method
Urea is synthesized into a series of urea-containing derivatives of TPZ. All urea-containing TPZ derivatives showed increased hypoxic cytotoxicity while maintaining hypoxic selectivity .
Results
One of these derivatives, TPZP, showed 20-fold higher cytotoxicity than TPZ while maintaining a similar hypoxic cytotoxicity ratio .
Radiosensitizer
Field
Radiation Oncology
Application
TPZ has been shown to enhance the cytotoxic effects of ionizing radiation in hypoxic cells, making it a candidate for a radiosensitizer .
Method
The selective behavior of TPZ as a radiosensitizer is often directly linked to the abundance of O2 .
Results
The results of this application are not explicitly mentioned in the source .
Non-Small Cell Lung Cancer (NSCLC) and Head and Neck Squamous Cell Carcinoma (HNSCC) Treatment
Application
TPZ has been evaluated in phase II clinical trials for NSCLC and advanced HNSCC, showing encouraging results .
Method
The method of application is not explicitly mentioned in the source .
Results
The results of these clinical trials are not explicitly mentioned in the source .
Gold Nanoparticles (GNPs) in Cancer Therapy
Field
Nanomedicine
Application
Tirapazamine has been used in conjunction with gold nanoparticles (GNPs) for cancer therapy. GNPs have been applied in many potential biological applications, such as thermal actuators for cancer therapy, and agents for diagnostic imaging .
Method
The method of application is not explicitly mentioned in the source .
Results
The results of this application are not explicitly mentioned in the source .
Radiosensitizer
Application
Tirapazamine has been shown to enhance the cytotoxic effects of ionizing radiation in hypoxic cells, thus making it a candidate for a radiosensitizer .
Method
The selective behavior of Tirapazamine as a radiosensitizer is often directly linked to the abundance of O2 .
未来方向
Tirapazamine has had only limited effectiveness in clinical trials, but it has been used as a lead compound to develop a number of newer compounds with improved anti-cancer properties . A new clinical phase I trial of Tirapazamine combined with embolization in liver cancer has been received in June, 2014 .
属性
IUPAC Name |
1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYDPOVDJJZGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin. | |
Record name | Tirapazamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tirapazamine | |
CAS RN |
27314-97-2 | |
Record name | Tirapazamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27314-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirapazamine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027314972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirapazamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Amino-1,2,4-benzotriazine-1,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRAPAZAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UD32YR59G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。